Field: This application falls under the field of Organic Chemistry .
Application: “1-Amino-4-(2-hydroxyethyl)piperazine” is used in the synthesis of piperazine derivatives . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity .
Method: The methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Results: The synthesis of piperazine derivatives has led to the development of drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Field: This application is in the field of Environmental Chemistry .
Application: “1-Amino-4-(2-hydroxyethyl)piperazine” is used as an absorbent for SO2 capture process .
Method: The acidity coefficient (pKa) values of 1-(2-hydroxyethyl)piperazine (HEP) are calculated by quantum chemical methods. A mathematical model of the SO2 cyclic absorption capacity per amine (µc) in the amine-based SO2 capture process is built based on the electroneutrality of the solution .
Results: The results show that µc of the diamine changes with the increase in the pKa value, and the increase in the pKa value directly leads to changes in Qdes .
Field: This application is in the field of Pharmaceutical Chemistry .
Application: “1-Amino-4-(2-hydroxyethyl)piperazine” is used in the preparation of pharmaceutical compounds .
Method: It is used as an intermediate in the manufacture of various pharmaceuticals .
Results: The use of “1-Amino-4-(2-hydroxyethyl)piperazine” has led to the development of various pharmaceutical compounds .
Field: This application is in the field of Polymer Chemistry .
Application: “1-Amino-4-(2-hydroxyethyl)piperazine” is used as an intermediate in the manufacture of polyurethane catalysts .
Results: The use of “1-Amino-4-(2-hydroxyethyl)piperazine” has led to the development of various polyurethane catalysts .
Field: This application is in the field of Organic Chemistry .
Application: “1-Amino-4-(2-hydroxyethyl)piperazine” is used in the synthesis of triethylenediamine .
Results: The use of “1-Amino-4-(2-hydroxyethyl)piperazine” has led to the synthesis of triethylenediamine .
Field: This application is in the field of Material Science .
Application: “1-Amino-4-(2-hydroxyethyl)piperazine” is used as an intermediate in the manufacture of synthetic fibers .
Results: The use of “1-Amino-4-(2-hydroxyethyl)piperazine” has led to the development of various synthetic fibers .
Application: “1-Amino-4-(2-hydroxyethyl)piperazine” is used as an intermediate in the manufacture of corrosion inhibitors .
Results: The use of “1-Amino-4-(2-hydroxyethyl)piperazine” has led to the development of various corrosion inhibitors .
Field: This application is in the field of Chemical Engineering .
Application: “1-Amino-4-(2-hydroxyethyl)piperazine” is used as an intermediate in the manufacture of surfactants .
Results: The use of “1-Amino-4-(2-hydroxyethyl)piperazine” has led to the development of various surfactants .
Research indicates that 1-Amino-4-(2-hydroxyethyl)piperazine exhibits biological activity, particularly as a potential drug candidate. Its structure allows it to interact with biological systems effectively. Studies have shown that derivatives of this compound can influence neurotransmitter systems and may have therapeutic applications in treating neurological disorders .
The synthesis of 1-Amino-4-(2-hydroxyethyl)piperazine can be achieved through various methods:
1-Amino-4-(2-hydroxyethyl)piperazine has several applications across different fields:
Several compounds share structural similarities with 1-Amino-4-(2-hydroxyethyl)piperazine. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Piperazine | C₄H₁₀N₂ | Basic structure; lacks hydroxyl or amino substituents |
N-(2-Hydroxyethyl)piperazine | C₆H₁₅N₃O | Similar hydroxyethyl group but lacks amino group |
1-Amino-4-piperidine | C₅H₁₂N₂ | Lacks hydroxyethyl group; primarily used in pharmaceuticals |
1-Amino-4-methylpiperidine | C₅H₁₂N₂ | Methyl substitution instead of hydroxyethyl |
The uniqueness of 1-Amino-4-(2-hydroxyethyl)piperazine lies in its combination of both amino and hydroxyethyl functionalities, providing enhanced reactivity and solubility compared to its analogs. This makes it particularly valuable in synthetic chemistry and materials science applications.
Irritant